molecular formula C13H12N4O B11702908 N'-(1-pyridin-3-ylethylidene)nicotinohydrazide

N'-(1-pyridin-3-ylethylidene)nicotinohydrazide

Cat. No.: B11702908
M. Wt: 240.26 g/mol
InChI Key: FOONZJPAQUHJMG-MHWRWJLKSA-N
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Description

N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a pyridine ring and a hydrazide group, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 3-acetylpyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

Nicotinic acid hydrazide+3-acetylpyridineN’-(1-pyridin-3-ylethylidene)nicotinohydrazide+H2O\text{Nicotinic acid hydrazide} + \text{3-acetylpyridine} \rightarrow \text{N'-(1-pyridin-3-ylethylidene)nicotinohydrazide} + \text{H}_2\text{O} Nicotinic acid hydrazide+3-acetylpyridine→N’-(1-pyridin-3-ylethylidene)nicotinohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for N’-(1-pyridin-3-ylethylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-pyridin-3-ylethylidene)nicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Common reagents include metal salts like Pb(NO3)2, Co(ClO4)2, and Cu(ClO4)2. .

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

Mechanism of Action

The mechanism of action of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide largely depends on its role as a ligand. When forming complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This can lead to various biological effects, such as enzyme inhibition or promotion of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is unique due to its specific coordination behavior and the ability to form stable complexes with various metal ions. This makes it particularly valuable in the synthesis of MOFs and coordination polymers, as well as in biological applications where metal coordination plays a crucial role .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI Key

FOONZJPAQUHJMG-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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